molecular formula C6H16Cl2N2 B1289050 1-Methylpiperidin-4-amine dihydrochloride CAS No. 120088-53-1

1-Methylpiperidin-4-amine dihydrochloride

Cat. No.: B1289050
CAS No.: 120088-53-1
M. Wt: 187.11 g/mol
InChI Key: ILOBUZORFXDVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C6H14N2.2ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties and reactivity .

Preparation Methods

The synthesis of 1-Methylpiperidin-4-amine dihydrochloride typically involves the reaction of 1-methylpiperidine with an appropriate amine source, such as ammonia or an amine derivative. The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

1-Methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Methylpiperidin-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This interaction can modulate the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Methylpiperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

    N-Methylpiperidin-4-amine dihydrochloride: Similar in structure but with different reactivity and applications.

    1-Amino-4-methylpiperazine dihydrochloride: Another piperidine derivative with distinct properties and uses.

    1-(4-Fluorobenzyl)piperidin-4-yl methanol: A substituted piperidine with specific biological activity.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields .

Properties

IUPAC Name

1-methylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8-4-2-6(7)3-5-8;;/h6H,2-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOBUZORFXDVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621403
Record name 1-Methylpiperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120088-53-1
Record name 1-Methylpiperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperidin-4-amine dihydrochloride
Reactant of Route 2
1-Methylpiperidin-4-amine dihydrochloride
Reactant of Route 3
1-Methylpiperidin-4-amine dihydrochloride
Reactant of Route 4
1-Methylpiperidin-4-amine dihydrochloride
Reactant of Route 5
1-Methylpiperidin-4-amine dihydrochloride
Reactant of Route 6
1-Methylpiperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.